

Application Notes and Protocols: Ethanol

Fixation of Biological Tissues

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Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Ethanol Fixation

Ethanol is a coagulating and dehydrating fixative widely used in histology and cytology.[1] Its mechanism of action involves the removal of water from tissues, which leads to the denaturation and precipitation of proteins.[1][2][3] This process disrupts the tertiary structure of proteins by breaking hydrophobic and hydrogen bonds, forming a meshwork that preserves cellular morphology.[2][3] Unlike cross-linking fixatives like formalin, **ethanol** does not form methylene bridges, which can be advantageous for certain downstream applications.[4][5]

Ethanol fixation is particularly valued in molecular biology for its excellent preservation of nucleic acids and for immunohistochemistry, as it often reduces the need for antigen retrieval steps.[5][6] It is a rapid-acting fixative, making it suitable for time-sensitive applications.[1] However, it can also cause tissue shrinkage and hardening, especially with prolonged use.[1][5][6]

Application Notes

Comparison of Ethanol-Based Fixation and Formalin Fixation

Ethanol-based fixatives present a compelling alternative to neutral-buffered formalin (NBF), the long-standing gold standard in histopathology. The choice of fixative is critical as it impacts

tissue morphology, antigenicity, and the integrity of biomolecules. While formalin provides superior morphological detail by cross-linking proteins, this very action can be detrimental to nucleic acids and can mask antigenic sites, necessitating retrieval steps for immunohistochemistry.^{[4][7]} **Ethanol** fixatives work by precipitation, a mechanism that can be more "molecularly friendly."^{[4][5]}

The following table summarizes the key comparative aspects of these two fixation methods.

Feature	Ethanol-Based Fixation	10% Neutral Buffered Formalin (NBF)	Citations
Primary Mechanism	Coagulation and precipitation of proteins via dehydration.	Formation of methylene bridges (cross-linking) between proteins and nucleic acids.	[3] [4] [5] [8]
Morphology	Good preservation of cellular details, but can cause tissue shrinkage, hardening, and artifacts with prolonged use.	Excellent preservation of tissue architecture and fine cellular details; considered the gold standard.	[1] [5] [6] [7]
Antigenicity (IHC)	Generally preserves antigenicity well; antigen retrieval is often not required or is less harsh.	Frequently masks epitopes due to cross-linking, requiring heat- or enzyme-induced antigen retrieval.	[4] [5] [7]
Nucleic Acid Integrity	Superior preservation of DNA and RNA; yields higher quality and less fragmented nucleic acids suitable for PCR and sequencing.	Causes nucleic acid fragmentation and chemical modifications, reducing yield and quality, especially with prolonged fixation.	[5] [6] [9] [10] [11]
Penetration Speed	Generally faster penetration compared to formalin.	Slower penetration rate (approx. 1 mm/hr).	[5] [9]
Safety & Handling	Flammable; relatively non-toxic compared to formalin.	Toxic, a known carcinogen, and causes irritation to eyes, nose, and throat.	[1] [9] [12] [13]

Downstream Effects	Can lyse red blood cells.	Preserves red blood cells; can form formalin pigment in blood-rich tissues.	[5]
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Impact on Downstream Applications

The choice of fixative directly influences the success of subsequent analyses. **Ethanol** fixation is particularly advantageous for molecular pathology.

Application	Performance with Ethanol Fixation	Performance with Formalin Fixation	Citations
Histology (H&E)	Good nuclear and cytoplasmic detail, though shrinkage can be more pronounced.	Superior architectural and cellular detail.	[7]
Immunohistochemistry (IHC)	Enhanced staining intensity for many antigens; less background staining.	Staining can be weaker due to epitope masking; background staining can be more prominent.	[6] [7]
RNA Yield & Quality	RNA yield is significantly higher (up to 70% of fresh frozen tissue) and shows high integrity.	RNA yield is negligible or very low; RNA is highly fragmented.	[11] [14]
DNA Yield & Quality	Recovers higher quality and less fragmented DNA.	Causes DNA fragmentation, which can inhibit PCR amplification of larger fragments.	[5] [9] [10]

Experimental Protocols

Protocol 1: Standard 70% Ethanol Fixation for Morphology and Molecular Analysis

This protocol is suitable for general tissue fixation where preservation of nucleic acids is a primary goal. 70% **ethanol** has been shown to be superior to formalin for mRNA preservation while maintaining comparable histology.[\[11\]](#)

Materials:

- 70% **Ethanol** (molecular biology grade)
- Phosphate Buffered Saline (PBS)
- Sterile, labeled collection tubes
- Standard tissue processing cassettes

Procedure:

- **Tissue Collection:** Immediately following dissection, rinse the tissue sample (not exceeding 1 cm in any dimension, ideally <5 mm thick) briefly in cold PBS to remove excess blood.[\[15\]](#)
- **Immersion:** Place the tissue into a labeled collection tube containing a volume of 70% **ethanol** that is at least 20 times the volume of the tissue.[\[16\]](#)
- **Fixation:** Incubate at 4°C. The optimal fixation time should be determined empirically, but a duration of 12-24 hours is a common starting point.[\[17\]](#) For RNA preservation, tissues can be immersed for up to two weeks at 4°C without affecting yield or quality.[\[11\]](#)
- **Storage:** After fixation, tissues can be processed immediately or stored in fresh 70% **ethanol** at 4°C. For long-term storage (up to one month), this is an acceptable method, though processing as soon as possible is recommended.[\[17\]](#)[\[18\]](#)
- **Processing:** Following fixation, dehydrate the tissue through a graded series of **ethanol** (e.g., 80%, 90%, 100%), clear with xylene, and embed in paraffin wax according to standard histological procedures.[\[5\]](#)

Protocol 2: Compound Alcoholic Fixative (EMA) for Enhanced Morphology

Compound fixatives containing **ethanol**, **methanol**, and acetic acid (EMA) can offer faster penetration and excellent preservation of tissue morphology and nucleic acids.[\[5\]](#)[\[9\]](#)

Materials:

- EMA Fixative Solution (3 parts **Ethanol**, 1 part **Methanol**, 1 part Acetic Acid)
- Normal saline
- Sterile, labeled collection tubes

Procedure:

- Tissue Collection: Collect fresh tissue samples (e.g., liver, brain) and rinse in normal saline. [\[5\]](#)
- Immersion: Immediately immerse the tissue in the EMA fixative solution. The volume of the fixative should be at least 10-20 times the tissue volume.
- Fixation: Fix for 24 hours at room temperature.[\[5\]](#)
- Post-Fixation Wash: After fixation, rinse the tissues in 70% **ethanol**.[\[5\]](#)
- Processing: Process the tissues through a standard dehydration schedule (graded alcohols), clearing, and paraffin embedding.[\[5\]](#)

Protocol 3: Post-Formalin Fixation Storage in Ethanol

It is a common and recommended practice to transfer tissues to 70% **ethanol** for storage after an initial fixation in 10% NBF. This procedure stops the cross-linking action of formalin, which can otherwise lead to over-fixation, and helps preserve nucleic acids.[\[10\]](#)[\[16\]](#)[\[17\]](#)

Materials:

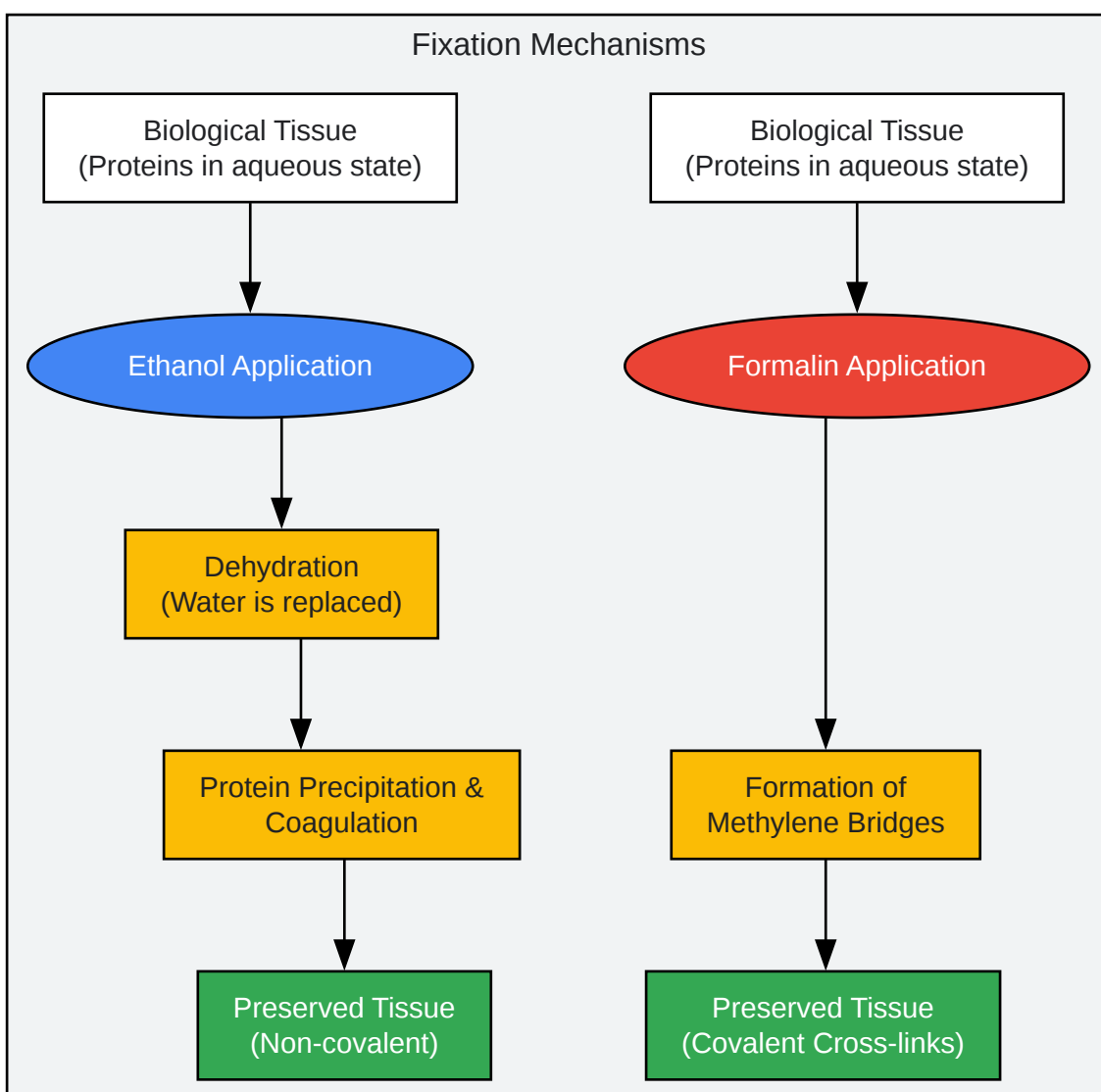
- 10% Neutral Buffered Formalin (NBF)

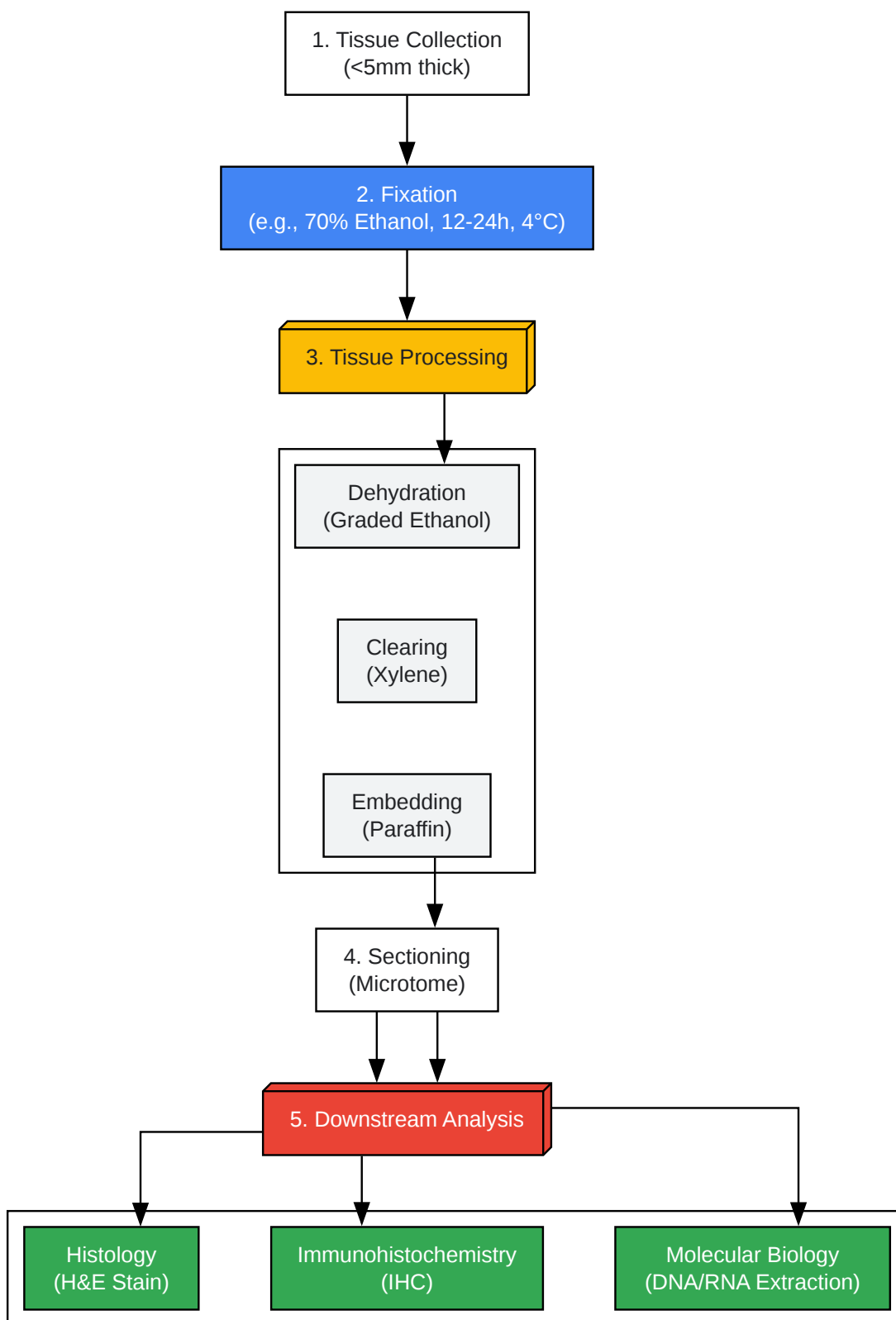
- 70% **Ethanol**
- Phosphate Buffered Saline (PBS)
- Sterile, labeled storage containers

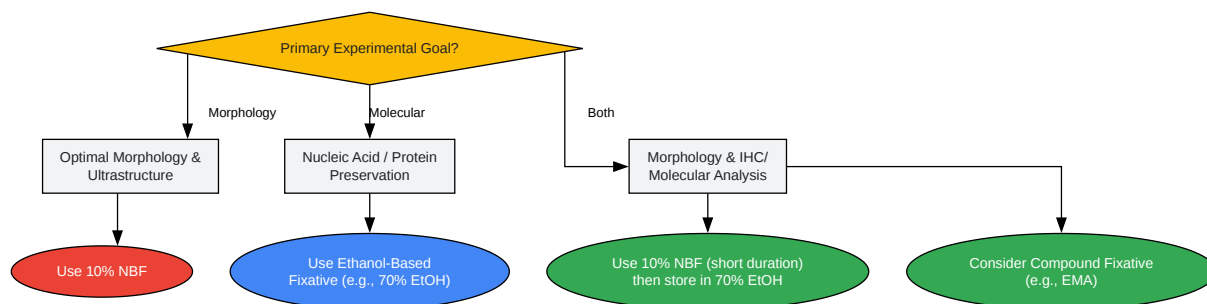
Procedure:

- **Primary Fixation:** Fix tissue in 10% NBF for an optimal duration, typically 12-24 hours.[\[17\]](#) Avoid prolonged fixation (greater than 36-48 hours) to prevent excessive cross-linking and tissue brittleness.[\[15\]](#)[\[17\]](#)
- **Washing:** After formalin fixation, wash the tissue well in several changes of PBS to remove residual formalin.[\[16\]](#)
- **Transfer to **Ethanol**:** Transfer the tissue to a container with 70% **ethanol** for storage. Use two changes of 70% **ethanol** to ensure all residual formalin is washed away.[\[17\]](#)
- **Storage:** Store at 4°C. Tissues can be safely stored for at least several days, and up to a month, before proceeding to processing and paraffin embedding.[\[16\]](#)[\[17\]](#) Storing tissues in **ethanol** after 1-day of formalin fixation has been shown to preserve DNA integrity much better than prolonged formalin fixation.[\[10\]](#)

Visualizations







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